molecular formula C20H36O11 B1365892 2-Cyclohexylethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside CAS No. 260804-65-7

2-Cyclohexylethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside

Cat. No.: B1365892
CAS No.: 260804-65-7
M. Wt: 452.5 g/mol
InChI Key: RHXPDNGQJSXOMW-OIIXUNCGSA-N
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Description

2-Cyclohexylethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a cyclohexylethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexylethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside typically involves the catalytic hydrogenation of phenylethyl alcohol under pressure . Another method involves the hydrogenation of cyclohexyl acetate using Cu2Zn/Al2O3 catalysts . These methods ensure the formation of the desired compound with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing advanced reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of green chemistry principles, such as oxidative esterification of primary alcohols, is also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexanol derivatives.

Scientific Research Applications

2-Cyclohexylethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclohexylethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclohexylethoxy moiety may interact with hydrophobic regions of proteins and membranes, affecting their stability and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexylethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside is unique due to its multiple hydroxyl groups and complex structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(2-cyclohexylethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O11/c21-8-11-13(23)14(24)16(26)20(29-11)31-18-12(9-22)30-19(17(27)15(18)25)28-7-6-10-4-2-1-3-5-10/h10-27H,1-9H2/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXPDNGQJSXOMW-OIIXUNCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80429518
Record name Cymal-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260804-65-7
Record name Cymal-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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